4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide
Description
4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide is a complex organic compound that features a tetrazole ring, an indole moiety, and a benzamide group
Properties
Molecular Formula |
C20H20N6O |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(5-methyltetrazol-1-yl)-N-(1-propan-2-ylindol-4-yl)benzamide |
InChI |
InChI=1S/C20H20N6O/c1-13(2)25-12-11-17-18(5-4-6-19(17)25)21-20(27)15-7-9-16(10-8-15)26-14(3)22-23-24-26/h4-13H,1-3H3,(H,21,27) |
InChI Key |
WDFSBTXZUWMBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=C4C=CN(C4=CC=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The indole moiety can be synthesized separately through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone. The final step involves coupling the tetrazole and indole intermediates with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The nitro group in the benzamide can be reduced to an amine.
Substitution: The hydrogen atoms on the indole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chloromethyl methyl ether.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Amino derivatives of the benzamide.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Antimicrobial Activity
Compounds containing tetrazole rings have been extensively studied for their antimicrobial properties. Preliminary investigations suggest that 4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide may exhibit significant antibacterial activity against various pathogens. The mechanism of action is thought to involve interaction with bacterial enzymes or proteins, disrupting critical cellular processes.
Anticancer Potential
Research indicates that tetrazole derivatives can inhibit specific cancer cell lines by interfering with mitotic processes. The compound may target proteins involved in cell division, potentially leading to apoptosis in cancer cells. Studies are ongoing to elucidate the precise mechanisms and identify specific cancer types that may be susceptible to treatment with this compound.
Interaction Studies
Understanding how 4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide interacts with biological macromolecules is crucial for its therapeutic development. Interaction studies focus on its binding affinity to proteins, enzymes, and receptors, particularly G protein-coupled receptors (GPCRs). These interactions can influence signaling pathways related to pain and inflammation, providing insights into its potential as an analgesic or anti-inflammatory agent.
Synthesis and Industrial Applications
The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide typically involves several key steps that can be optimized for industrial production. Techniques such as continuous flow reactors are being explored to enhance yield and purity. The compound's unique properties may also make it suitable for applications in the development of novel materials or coatings.
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of tetrazole derivatives, 4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide was shown to inhibit the proliferation of specific cancer cell lines at micromolar concentrations. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of tetrazole compounds demonstrated that this particular derivative significantly reduced pro-inflammatory cytokine levels in vitro. The results suggest that it may serve as a lead compound for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and metabolic stability. The indole moiety can interact with various biological targets through π-π stacking and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
4-(1H-tetrazol-5-yl)benzoic acid: Similar tetrazole ring structure but lacks the indole and benzamide groups.
1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole: Contains a tetrazole ring and a benzimidazole moiety.
Di(1H-tetrazol-5-yl)methanone oxime: Features two tetrazole rings and is used in energetic materials.
Uniqueness
4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide is unique due to its combination of a tetrazole ring, an indole moiety, and a benzamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
The compound 4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide , with the CAS number 1435908-48-7 , is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 360.4 g/mol . The structure features a tetrazole ring, an indole moiety, and a benzamide group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₆O |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 1435908-48-7 |
Research indicates that compounds containing tetrazole and indole structures often exhibit significant interactions with biological macromolecules. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound's ability to modulate enzyme activity or receptor binding.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation, similar to other tetrazole derivatives that target mitotic kinesins such as HSET (KIFC1) .
- Antimicrobial Activity : The presence of the indole moiety is associated with antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, indicating potential for use as antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in human colon cancer cells by disrupting mitotic spindle formation .
Antimicrobial Activity
The compound's antibacterial properties were evaluated against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results comparable to established antibiotics.
| Bacteria Type | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the benzamide and tetrazole groups can significantly affect biological activity. For example:
- Substituent Variations : Changing the substituents on the benzamide group can enhance or reduce activity against specific targets.
- Hydrophobic Interactions : Increasing lipophilicity by adding alkyl groups has been shown to improve cell membrane permeability and bioavailability .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative of the tetrazole class was tested in a Phase I clinical trial for patients with advanced solid tumors, showing promising preliminary results in terms of safety and tolerability.
- Case Study 2 : An indole-based compound demonstrated significant antibacterial activity in a hospital setting, leading to further investigations into its mechanism of action against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
